7-Bromo-3-methylisoquinoline
Description
Significance of the Isoquinoline (B145761) Scaffold in Contemporary Chemical Research
The isoquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its structural diversity and broad range of biological activities. ontosight.ainih.gov This bicyclic aromatic heterocycle is a core component of numerous natural products, particularly alkaloids found in various plants. nih.gov Its framework is a key template in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. ontosight.ainih.govresearchgate.net The therapeutic potential of isoquinoline-based compounds has led to their use in treating a wide array of diseases, from cancer and infectious diseases to cardiovascular and nervous system disorders. ontosight.ainih.gov Consequently, the synthesis of novel isoquinoline derivatives remains an active and important area of research for synthetic organic and medicinal chemists. ontosight.ainih.gov
Strategic Importance of Bromine and Methyl Substituents in Heterocyclic Frameworks
The specific placement of substituents on a heterocyclic ring can dramatically influence its chemical reactivity and biological function. In 7-Bromo-3-methylisoquinoline, the bromine and methyl groups are of strategic importance.
The bromine atom serves as a versatile functional handle in synthetic organic chemistry. sigmaaldrich.com Halogenated heterocycles are valuable intermediates because the halogen can be readily replaced or used in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the isoquinoline core into more complex molecular architectures. The electron-withdrawing nature of bromine also influences the electronic environment of the aromatic system, affecting its reactivity in electrophilic substitution reactions.
The methyl group , while seemingly simple, provides structural diversity and can influence the molecule's properties in several ways. researchgate.net It can affect the steric and electronic environment of the isoquinoline ring system. researchgate.net The methyl group can also be a site for further chemical modification through reactions such as oxidation or halogenation, allowing for the introduction of other functional groups. researchgate.net The presence of both the bromine atom and the methyl group on the isoquinoline scaffold creates a molecule with multiple sites for synthetic diversification.
Overview of Academic Research Trajectories for this compound
Academic research on this compound has primarily focused on its utility as a key intermediate in the synthesis of more complex and potentially bioactive molecules. Researchers have utilized this compound as a building block in the development of novel therapeutic agents. For instance, it has been employed in the synthesis of compounds with potential antiproliferative activity against cancer cell lines and as a scaffold for creating antimalarial inhibitors. mdpi.comrsc.org Studies have demonstrated its role in the preparation of substituted isoquinolines through reactions that target the bromine atom for further functionalization. rsc.org The research trajectory for this compound is thus firmly rooted in synthetic and medicinal chemistry, where it serves as a valuable precursor for generating libraries of diverse isoquinoline derivatives for biological screening and the development of new pharmaceuticals. smolecule.comevitachem.com
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol |
| CAS Number | 1416713-25-1 |
| IUPAC Name | This compound |
| SMILES | Cc1cncc2ccc(Br)cc12 |
| InChIKey | JOKWNHBSFXTHRS-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKWNHBSFXTHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromo 3 Methylisoquinoline and Its Analogs
Classical Strategies for Isoquinoline (B145761) Core Construction
Traditional methods for building the isoquinoline skeleton have been known for over a century and rely on the intramolecular cyclization of substituted benzene (B151609) precursors. These include the Pomeranz–Fritsch, Schlittler–Müller, Bischler–Napieralski, and Pictet–Spengler reactions.
The Pomeranz–Fritsch reaction, first reported in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comchemistry-reaction.comwikipedia.org The synthesis begins with the condensation of a substituted benzaldehyde (B42025) with an aminoacetal (like 2,2-diethoxyethylamine) to form a Schiff base, which then undergoes ring closure in the presence of a strong acid, such as concentrated sulfuric acid. thermofisher.comwikipedia.org To synthesize a 7-bromo-3-methylisoquinoline analog, one would start with 4-bromobenzaldehyde (B125591) and an appropriately substituted aminoacetal.
A significant modification, the Schlittler–Müller reaction, alters the starting materials to a substituted benzylamine (B48309) and glyoxal (B1671930) semiacetal. thermofisher.comdrugfuture.com This adaptation is particularly useful for producing C1-substituted isoquinolines. thermofisher.com The combination of these classical methods with modern multicomponent reaction strategies, such as the Ugi reaction, has expanded their scope for creating diverse isoquinoline scaffolds. nih.govresearchgate.netacs.org
| Reaction | Starting Materials | Key Reagent | Primary Product Type |
| Pomeranz–Fritsch | Substituted Benzaldehyde, Aminoacetal | Strong Acid (e.g., H₂SO₄) | Isoquinoline |
| Schlittler–Müller | Substituted Benzylamine, Glyoxal Semiacetal | Strong Acid | C1-Substituted Isoquinoline |
This table provides a generalized comparison of the classical Pomeranz–Fritsch and Schlittler–Müller reactions.
The Bischler–Napieralski reaction is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines. nrochemistry.com It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions. nrochemistry.comwikipedia.orgorganic-chemistry.org The resulting dihydroisoquinoline can then be dehydrogenated to form the fully aromatic isoquinoline core. This method is most effective when the benzene ring contains electron-donating groups. nrochemistry.com
The Pictet–Spengler reaction, discovered in 1911, condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgname-reaction.com This process first forms an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to yield a tetrahydroisoquinoline. wikipedia.orgnrochemistry.com Like the product of the Bischler-Napieralski reaction, this tetrahydroisoquinoline requires subsequent oxidation to achieve the aromatic isoquinoline structure. The reaction is particularly efficient with electron-rich aromatic rings, such as indoles or phenols. wikipedia.org
| Reaction | Starting Materials | Key Reagent | Initial Product |
| Bischler–Napieralski | β-Arylethylamide | Dehydrating Acid (e.g., POCl₃) | 3,4-Dihydroisoquinoline |
| Pictet–Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid Catalyst (Protic or Lewis) | Tetrahydroisoquinoline |
This table outlines the key components and initial products of the Bischler–Napieralski and Pictet–Spengler reactions.
A significant drawback of classical isoquinoline syntheses, particularly the Pomeranz–Fritsch reaction, is the lack of regiochemical control during the electrophilic cyclization step when using meta-substituted benzaldehydes. For the synthesis of 7-bromoisoquinoline (B118868) from 4-bromobenzaldehyde, the cyclization can occur at either the C2 or C6 position of the benzene ring relative to the aldehyde group.
Modern Transition Metal-Catalyzed Approaches
To overcome the limitations of classical methods, modern synthetic chemistry has turned to transition metal catalysis. Palladium and rhodium complexes, in particular, have enabled the development of highly regioselective and efficient reactions for constructing functionalized isoquinoline systems.
Palladium catalysis offers powerful tools for forming C-C and C-N bonds, which are essential for isoquinoline synthesis. One advanced strategy involves the palladium-catalyzed nucleomethylation of alkynes, which can simultaneously construct the heterocyclic ring and install a methyl group. nih.govrsc.org This process allows for the creation of 4-methylisoquinolines under mild conditions with a broad substrate scope. nih.gov
Other palladium-catalyzed cascade reactions, such as tandem Heck-Suzuki coupling, provide efficient pathways to complex isoquinoline derivatives. rsc.org These reactions can build poly-substituted isoquinolinone cores through sequential intramolecular cyclocarbopalladation followed by cross-coupling with reagents like arylboronic acids. nih.gov Such methods demonstrate high regio- and stereoselectivity, offering precise control over the final molecular architecture.
| Catalyst System | Reaction Type | Key Transformation | Product Example |
| Pd(TFA)₂ / Xantphos | Nucleomethylation of Alkyne | Annulation and Methylation | 4-Methylisoquinolines nih.gov |
| PdCl₂(PPh₃)₂ | Tandem Heck-Suzuki | Cyclocarbopalladation/Cross-Coupling | 4-Methylene-3,4-dihydroisoquinolin-1(2H)-ones nih.gov |
This table summarizes examples of palladium-catalyzed reactions for the synthesis of isoquinoline derivatives.
Rhodium catalysts, especially Rh(III) complexes, are highly effective in mediating C-H activation and subsequent annulation reactions. A common strategy involves the coupling of aryl derivatives, such as aryl ketoximes or aldimines, with internal alkynes. acs.org This process typically proceeds through an ortho-rhodation step, followed by alkyne insertion and C-N bond formation to construct the isoquinoline ring. acs.org These reactions can be designed as redox-neutral processes where an internal oxidizing group on the substrate, like an N-O bond of an oxime, regenerates the active Rh(III) catalyst, avoiding the need for an external oxidant. acs.org
Rhodium catalysis also enables tandem cyclization reactions. For example, benzylidenehydrazones can react with internal alkynes in the presence of a rhodium catalyst to selectively form isoquinolines through a sequence involving C-H activation and cyclization. acs.org These modern catalytic systems offer high efficiency and functional group tolerance, providing access to a wide array of substituted isoquinolines under relatively mild conditions. rsc.orgrsc.orgorganic-chemistry.org
| Catalyst System | Substrates | Key Steps | Product |
| [CpRhCl₂]₂ / NaOAc | Aryl Ketone O-Acyloxime, Internal Alkyne | ortho-Rhodation, C-H Vinylation, C-N Formation | Substituted Isoquinoline acs.org |
| [(RhCpCl₂)₂] / AgNO₃ / Cu(OAc)₂ | Benzylidenehydrazone, Internal Alkyne | N-N/C=N Bond Cleavage, C-H Activation, Cyclization | Functionalized Isoquinoline acs.org |
This table highlights examples of rhodium-catalyzed cascade reactions for isoquinoline synthesis.
Cross-Coupling Reactions for Brominated Isoquinolines (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing carbon-carbon and carbon-heteroatom bonds, and brominated isoquinolines like this compound are excellent substrates for these transformations. tezu.ernet.in These reactions allow for the introduction of a wide array of functional groups at the position of the bromine atom, significantly diversifying the molecular architecture.
The Suzuki-Miyaura coupling is a widely used reaction that joins an organoboron compound with an organic halide. tezu.ernet.in For a substrate like 7-bromoisoquinoline, this reaction enables the formation of a new carbon-carbon bond at the C-7 position by coupling it with various boronic acids or esters. This method is valued for its mild reaction conditions, tolerance of numerous functional groups, and the commercial availability of a vast library of boronic acid reagents. tezu.ernet.in The general reliability and reproducibility of the Suzuki reaction have made it a staple in the synthesis of complex molecules, including biaryl compounds. tezu.ernet.in For instance, 7-Bromoisoquinoline is a known intermediate used in Suzuki-Miyaura coupling for the preparation of complex pharmaceutical analogs. chemicalbook.com
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, co-catalyzed by palladium and copper, would allow for the introduction of an alkynyl moiety at the C-7 position of this compound. The Sonogashira reaction is notable for being executable under mild conditions, including at room temperature and in aqueous media, which makes it suitable for the synthesis of complex and sensitive molecules. wikipedia.org The reactivity of the halide in Sonogashira coupling typically follows the order I > Br > Cl, making brominated isoquinolines effective substrates. wikipedia.org
The Heck reaction involves the coupling of an unsaturated halide (like a brominated isoquinoline) with an alkene to form a substituted alkene. masterorganicchemistry.com This reaction creates a new carbon-carbon bond between the C-7 position of the isoquinoline ring and one of the sp² carbons of the alkene. The Heck reaction is a cornerstone of modern organic synthesis, providing a direct method for the arylation of olefins. tezu.ernet.inmasterorganicchemistry.com
The versatility of these cross-coupling reactions is summarized in the table below, illustrating the potential transformations for a generic brominated isoquinoline substrate.
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Aryl/Alkyl-substituted Isoquinoline |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu co-catalyst, Base | C(sp²)-C(sp) | Alkynyl-substituted Isoquinoline |
| Heck | Alkene (e.g., H₂C=CHR) | Pd catalyst, Base | C(sp²)-C(sp²) | Alkenyl-substituted Isoquinoline |
Metal-Free Synthetic Protocols for Methyl Heteroarenes
In recent years, a significant focus has been placed on developing synthetic methods that avoid the use of transition metals to enhance sustainability and reduce costs and metal contamination in final products. doi.org For the synthesis of methyl heteroarenes, several metal-free strategies have emerged.
One approach involves the direct functionalization of methyl-substituted heteroarenes. For example, a metal-free and additive-free olefination method has been developed to synthesize various unsaturated N-heteroazaarenes from simple methyl-substituted heteroarenes and amines, using only air as the oxidant. rsc.orgconsensus.appresearchgate.net While this method modifies an existing methyl group rather than installing it, it highlights the trend towards metal-free transformations in heterocycle chemistry.
Another strategy is the transition-metal-free selective C-alkylation of methyl N-heteroarenes using alcohols. doi.org In this process, a base and air facilitate the aerobic oxidation of alcohols to carbonyl intermediates, which then catalyze the C-alkylation reaction. doi.org This protocol is advantageous due to its broad substrate scope and simple, low-cost operation without the need for inert conditions. doi.org
Furthermore, a practical, transition-metal-free method has been demonstrated for synthesizing N-heteroaryl esters from N-heteroaryl methanols and acyl cyanides via C-C bond cleavage. nih.gov This reaction proceeds efficiently using a Na₂CO₃/15-crown-5 system. nih.gov These examples showcase the growing toolkit of metal-free reactions that can be potentially adapted for the synthesis or functionalization of compounds like this compound.
Directed Functionalization for Specific Regioisomers of Brominated and Methylated Isoquinolines
Achieving specific substitution patterns on the isoquinoline core, such as in this compound, requires precise control over the regioselectivity of the reactions. Directed functionalization, often through C-H activation, is a powerful strategy for this purpose. nih.gov
The synthesis of specific brominated isoquinolines often relies on classical electrophilic aromatic substitution, where the inherent directing effects of the isoquinoline ring and any existing substituents guide the position of the incoming bromine. For instance, a one-pot procedure has been developed for the synthesis of 5-bromo-8-nitroisoquinoline, where careful temperature control during the bromination of isoquinoline in sulfuric acid is crucial to suppress the formation of other isomers. orgsyn.org A patented method for preparing 7-bromoisoquinoline involves a novel diazotization-bromination reaction in a non-aqueous solvent, which provides a milder alternative to classic Sandmeyer conditions. google.com
Directed C-H functionalization using a directing group is a modern approach to achieve high regioselectivity. nih.gov For example, the 8-aminoquinoline (B160924) group has been effectively used as a bidentate directing group in ruthenium-catalyzed C-H functionalization to synthesize isoquinolones. acs.org Such strategies allow for the activation and functionalization of a specific C-H bond that might otherwise be unreactive.
The synthesis of substituted isoquinolines can also be achieved through convergent methods that build the ring system from multiple components. One versatile method involves the trapping of metalated o-tolualdehyde tert-butylimines with nitriles, which can rapidly construct highly substituted isoquinolines from as many as four components in a single operation. harvard.edu Classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions also provide routes to substituted isoquinolines, where the substitution pattern is determined by the choice of the starting β-phenylethylamine and the cyclization agent. pharmaguideline.comorganic-chemistry.org
Synthesis of Deuterated and Isotopically Labeled Variants for Mechanistic Probes
The synthesis of deuterated and other isotopically labeled analogs of isoquinolines is essential for elucidating reaction mechanisms. By strategically replacing hydrogen atoms with deuterium (B1214612), chemists can track the movement of atoms and gain insight into transition states and reaction pathways, particularly in C-H activation and dearomatization processes.
A series of deuterium labeling experiments have been conducted on isoquinoline substrates to study the mechanism of dearomatization. nih.gov For example, by using formic-d1 acid (DCO₂H) in a reaction, a deuterium atom was incorporated at the C1- and C3-positions of the resulting tetrahydroisoquinoline product. nih.gov This type of experiment helps to confirm the role of specific reagents and intermediates in the reaction sequence.
Reactivity and Chemical Transformations of 7 Bromo 3 Methylisoquinoline
Reactions at the Bromine Moiety (C-7 Position)
The bromine atom on the isoquinoline (B145761) core is a versatile functional group, primarily serving as a leaving group in substitution reactions or as a handle for transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are generally challenging and require either strong activation by electron-withdrawing groups or harsh reaction conditions. In the case of 7-Bromo-3-methylisoquinoline, the isoquinoline ring itself provides some activation, but direct displacement of the bromide by common nucleophiles like alkoxides or amines typically requires forcing conditions and may not be efficient. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. For these reactions to proceed, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups, and the leaving group must be a good one.
Transition Metal-Mediated Transformations (e.g., formation of C-C, C-N, C-O bonds)
The bromine atom at the C-7 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions generally proceed under milder conditions than SNAr and offer a broad substrate scope.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to synthesize biaryl compounds. For instance, the coupling of 3-bromoquinoline with a boronic acid pinacol ester has been demonstrated as a challenging yet feasible transformation, highlighting the utility of this reaction for heteroaryl systems. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90 | Low |
| CataCXium A palladacycle | CataCXium A | K₃PO₄ | 2-MeTHF | 110 | 91 |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines. The reaction typically employs a palladium precursor, a phosphine ligand, and a base. The choice of ligand is critical and has evolved to include sterically hindered biaryl phosphines that facilitate the coupling of a broad scope of amines with high efficiency.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction is instrumental in the synthesis of arylalkynes. The reaction is known to be effective for various aryl bromides, including those on heterocyclic systems. For substrates with multiple different halide substituents, the reaction typically occurs at the more reactive halide, such as iodide over bromide.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a versatile method for C-C bond formation and has been widely applied in organic synthesis. The reaction typically proceeds in the presence of a palladium catalyst, a base, and often a phosphine ligand.
Reductive Pathways for Halogen Removal
The bromine atom at the C-7 position can be removed through various reductive dehalogenation methods. Catalytic transfer hydrogenation is one such method, where a hydrogen donor, such as formic acid or ammonium formate, is used in the presence of a palladium catalyst (e.g., Pd/C) to replace the halogen with a hydrogen atom. This method is often preferred for its mild conditions and operational simplicity. Additionally, catalytic hydrogenation using H₂ gas with a suitable catalyst can also achieve dehalogenation, although care must be taken to control the reaction conditions to avoid over-reduction of the heterocyclic ring.
Reactions at the Methyl Group (C-3 Position)
The methyl group at the C-3 position of the isoquinoline ring exhibits enhanced acidity due to the electron-withdrawing nature of the nitrogen atom in the ring. This allows for deprotonation to form a resonance-stabilized carbanion, which can then react with various electrophiles.
C(sp³)–H Functionalization Strategies
Direct functionalization of the C(sp³)–H bonds of the methyl group represents an atom-economical approach to introduce complexity. Transition metal-catalyzed C-H activation is a powerful strategy for this purpose. For instance, rhodium(III)-catalyzed C-H activation of 8-methylquinolines has been shown to enable heteroarylation. While specific examples for this compound are not prevalent, the principles of directed C-H activation on similar methyl-substituted N-heterocycles suggest its feasibility.
Alkylation and Allylation Reactions of Activated Methyl Groups
The acidity of the C-3 methyl protons facilitates their removal by a strong base, such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂), to generate a nucleophilic carbanion. This anion can readily participate in SN2 reactions with various electrophiles, including alkyl and allyl halides, to form new C-C bonds.
Alkylation: The deprotonated 3-methylisoquinoline species can be alkylated with primary or methyl halides. The reaction is subject to the typical constraints of SN2 reactions, where secondary and tertiary halides are prone to undergo elimination reactions instead.
| Base | Electrophile | Solvent | Temperature (°C) | Product |
| LDA | Ethyl iodide | THF | -78 to rt | 3-Propylisoquinoline |
| NaNH₂ | Methyl iodide | Liquid NH₃ | -33 | 3-Ethylisoquinoline |
Allylation: Similarly, the nucleophilic carbanion can react with allyl halides, such as allyl bromide, to introduce an allyl group at the C-3 position. This reaction provides a valuable synthetic handle for further transformations. The palladium-catalyzed α-arylation of ketones followed by in situ trapping of the resulting enolate with an electrophile like allyl bromide is a modular approach to construct functionalized isoquinolines, demonstrating the utility of allylation in building complex heterocyclic systems.
Deprotonation-Electrophilic Quenching Sequences
The functionalization of aromatic and heteroaromatic systems can be effectively achieved through deprotonation followed by quenching with an electrophile. This sequence, often termed metalation-electrophilic quench, is a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds at specific positions. In the context of substituted isoquinolines, this is typically accomplished via directed ortho metalation (DoM), where a functional group on the ring directs a strong base, usually an organolithium reagent, to remove a proton from an adjacent position.
For this compound, the isoquinoline nitrogen atom can act as a directing metalating group (DMG). The Lewis basic nitrogen coordinates to the Lewis acidic lithium reagent (e.g., n-butyllithium), facilitating deprotonation at the nearest ring position, C-1. However, the use of highly nucleophilic alkyllithiums can sometimes lead to competitive nucleophilic addition at the C-1 position. To mitigate this, less nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed for the deprotonation of π-deficient heterocycles.
Once the lithiated intermediate is formed, it can be reacted with a variety of electrophiles to introduce new substituents. This two-step process provides a regioselective method for functionalization that complements other strategies like electrophilic aromatic substitution. While specific studies on this compound are not prevalent, the general reactivity pattern for isoquinolines suggests that C-1 is the most probable site of deprotonation. A hypothetical sequence is outlined in the table below.
Table 1: Hypothetical Deprotonation-Electrophilic Quenching of this compound
| Step | Reagent/Electrophile (E+) | Product Structure | Product Name |
|---|---|---|---|
| 1. Deprotonation | n-BuLi or LDA, THF, -78 °C | (Intermediate) | 7-Bromo-1-lithio-3-methylisoquinoline |
| 2. Quenching | Dimethylformamide (DMF) | This compound-1-carbaldehyde | |
| 2. Quenching | Iodine (I₂) | 7-Bromo-1-iodo-3-methylisoquinoline | |
| 2. Quenching | Trimethylsilyl chloride (TMSCl) | 7-Bromo-3-methyl-1-(trimethylsilyl)isoquinoline | |
| 2. Quenching | Benzaldehyde (B42025) (PhCHO) | (7-Bromo-3-methylisoquinolin-1-yl)(phenyl)methanol |
Electrophilic Aromatic Substitution on the Isoquinoline Nucleus
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, where an electrophile attacks the π-system to form a resonance-stabilized carbocation (an arenium ion or Wheland intermediate), followed by the loss of a proton to restore aromaticity.
In the case of isoquinoline, the pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than the benzene (B151609) ring. Furthermore, under the acidic conditions typical for many SEAr reactions (e.g., nitration, sulfonation), the nitrogen atom is protonated, further deactivating the entire heterocyclic system. Consequently, electrophilic substitution occurs preferentially on the more electron-rich carbocyclic (benzene) ring, primarily at the C-5 and C-8 positions.
For this compound, the regiochemical outcome is dictated by the combined influence of the existing substituents and the fused pyridine ring.
Bromo Group (at C-7): Halogens are deactivating yet ortho-, para-directing. It directs incoming electrophiles to the C-6 and C-8 positions.
Methyl Group (at C-3): This group on the pyridine ring has a minimal directing effect on the benzene ring.
Isoquinoline Ring System: As established, it directs electrophiles to C-5 and C-8.
Considering these factors, the C-8 and C-5 positions are the most activated for electrophilic attack. The bromo group at C-7 directs to C-8 (ortho) and C-6 (ortho). The inherent preference of the isoquinoline ring is for C-5 and C-8. The convergence of these directing effects strongly suggests that substitution will occur at C-5 and C-8, with C-8 potentially being favored due to the ortho-directing influence of the bromine atom.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 7-Bromo-3-methyl-5-nitroisoquinoline and 7-Bromo-3-methyl-8-nitroisoquinoline |
| Bromination | Br₂, FeBr₃ | 5,7-Dibromo-3-methylisoquinoline and 7,8-Dibromo-3-methylisoquinoline |
| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-5-sulfonic acid and this compound-8-sulfonic acid |
Nucleophilic Addition and Ring-Opening Reactions
The electron-deficient nature of the pyridine ring in isoquinoline makes it susceptible to attack by nucleophiles. Nucleophilic addition typically occurs at the C-1 position, which is alpha to the nitrogen and is the most electrophilic carbon in the heterocyclic ring.
A classic example of this reactivity is the Reissert reaction , where isoquinoline reacts with an acyl chloride and a cyanide source (e.g., KCN) to form an N-acyl-1-cyano-1,2-dihydroisoquinoline derivative, known as a Reissert compound. These intermediates are synthetically valuable as they can be deprotonated at C-1, and the resulting anion can react with various electrophiles, leading to 1-substituted isoquinolines after hydrolysis and rearomatization.
Addition of strong nucleophiles like organolithium or Grignard reagents can also occur at the C-1 position, leading to 1-substituted 1,2-dihydroisoquinolines, which can be subsequently oxidized to the corresponding aromatic isoquinolines.
While less common, nucleophilic attack can also lead to ring-opening. For certain substituted isoquinolines, a mechanism known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) can occur. For instance, 3-bromoisoquinoline reacts with sodium amide via an ANRORC pathway. Although this compound has a methyl group at C-3, which would block direct substitution, strong nucleophilic conditions could potentially initiate complex rearrangements. Some triazolo[5,1-a]isoquinolines have been shown to undergo ring-opening upon treatment with bromine.
Multi-Component Reactions Incorporating the this compound Scaffold
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.
The isoquinoline scaffold is a valuable building block in MCRs for the synthesis of complex, fused heterocyclic systems. For example, the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known MCR, has been used to synthesize imidazopyridine-fused isoquinolinones, which are privileged structures in medicinal chemistry. Other MCRs have been developed for the synthesis of diversely functionalized isoquinolines and related fused systems.
While specific MCRs starting with this compound are not extensively documented, its structure lends itself to participation in such reactions. For instance, it could potentially act as the heterocyclic component in novel MCRs. Alternatively, derivatives of this compound, such as an aldehyde or amine introduced through other transformations, could serve as one of the key starting materials in established MCRs like the Ugi or Passerini reactions. The bromo-substituent would be carried through the reaction sequence, providing a handle for subsequent downstream modifications.
Derivatization Strategies for Structural Modification and Diversification
The presence of the bromine atom at the C-7 position makes this compound an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, allowing for extensive structural modification and the creation of diverse chemical libraries.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron species (typically a boronic acid or ester). It is widely used to form C-C bonds and is known for its mild reaction conditions and high functional group tolerance. The 7-bromo position of the isoquinoline can be coupled with a variety of aryl, heteroaryl, vinyl, or alkyl boronic acids to generate biaryl compounds or introduce other carbon-based substituents.
Table 3: Suzuki-Miyaura Coupling of this compound
| Coupling Partner (R-B(OH)₂) | Catalyst/Ligand | Base | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 7-Phenyl-3-methylisoquinoline |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 7-(4-Methoxyphenyl)-3-methylisoquinoline |
| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 3-Methyl-7-(pyridin-3-yl)isoquinoline |
| Vinylboronic acid pinacol ester | Pd(dba)₂ / P(t-Bu)₃ | K₂CO₃ | 3-Methyl-7-vinylisoquinoline |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction provides a direct route to arylamines, which are important structures in pharmaceuticals and materials science. This compound can be coupled with a wide range of primary and secondary amines, anilines, or even ammonia equivalents to introduce diverse nitrogen-containing functional groups at the C-7 position.
Table 4: Buchwald-Hartwig Amination of this compound
| Amine (R¹R²NH) | Catalyst/Ligand | Base | Product |
|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 4-(3-Methylisoquinolin-7-yl)morpholine |
| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | N-(3-Methylisoquinolin-7-yl)aniline |
| Benzylamine (B48309) | PdCl₂(dppf) / RuPhos | K₂CO₃ | N-Benzyl-3-methylisoquinolin-7-amine |
| Benzophenone imine (NH₃ equiv.) | Pd₂(dba)₃ / Xantphos | NaOt-Bu | 7-Amino-3-methylisoquinoline (after hydrolysis) |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is the most common method for synthesizing arylalkynes. The 7-bromo position can be efficiently coupled with various terminal alkynes, providing access to a range of alkynyl-substituted isoquinolines, which are versatile intermediates for further transformations.
Table 5: Sonogashira Coupling of this compound
| Terminal Alkyne (R-C≡CH) | Catalyst System | Base | Product |
|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 3-Methyl-7-(phenylethynyl)isoquinoline |
| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | i-Pr₂NH | 3-Methyl-7-((trimethylsilyl)ethynyl)isoquinoline |
| Propargyl alcohol | PdCl₂(dppf), CuI | Et₃N | 3-(3-Methylisoquinolin-7-yl)prop-2-yn-1-ol |
| 1-Hexyne | Pd(OAc)₂, PPh₃, CuI | Piperidine | 7-(Hex-1-yn-1-yl)-3-methylisoquinoline |
Mechanistic Investigations of Chemical Reactions Involving 7 Bromo 3 Methylisoquinoline
Elucidation of Reaction Pathways and Intermediates
The chemical reactivity of 7-Bromo-3-methylisoquinoline is dominated by the presence of the bromine atom on the isoquinoline (B145761) core, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. The generally accepted mechanisms for these transformations, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide a framework for understanding the reaction pathways of this specific compound.
The catalytic cycle of these reactions typically commences with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. In the context of this compound, this initial step involves the insertion of the palladium catalyst into the carbon-bromine bond to form a Pd(II) intermediate. The rate of this step can be influenced by the electron density of the aryl halide and the nature of the ancillary ligands on the palladium center.
Following oxidative addition, the reaction pathway diverges depending on the specific coupling partners.
Suzuki-Miyaura Coupling: In this carbon-carbon bond-forming reaction, the next key step is transmetalation . This involves the transfer of an organic group from an organoboron reagent to the palladium center, a process that is typically facilitated by a base. The base activates the organoboron species, making it more nucleophilic and promoting the exchange of the bromide ligand on the palladium with the organic moiety from the boron reagent. nih.govresearchgate.netresearchgate.net The resulting diorganopalladium(II) complex then undergoes reductive elimination , the final step in the catalytic cycle, to yield the coupled product and regenerate the active Pd(0) catalyst. researchgate.netresearchgate.net
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond, the oxidative addition intermediate reacts with an amine. Current time information in Pasuruan, ID.wikipedia.orgresearchgate.net The presence of a strong base is crucial for the deprotonation of the amine, leading to the formation of a palladium-amido complex. wikipedia.orgresearchgate.net Subsequent reductive elimination from this complex affords the aminated isoquinoline derivative and regenerates the Pd(0) catalyst. Current time information in Pasuruan, ID.wikipedia.org A potential side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine. Current time information in Pasuruan, ID.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The mechanism involves a dual catalytic system of palladium and copper. The copper co-catalyst reacts with the alkyne to form a copper acetylide. wikipedia.org This species then undergoes transmetalation with the Pd(II) intermediate. The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the alkynylated isoquinoline product. The oxidative addition step is often considered the rate-limiting step in this reaction. wikipedia.org
A general representation of the intermediates in these palladium-catalyzed reactions is depicted in the table below.
| Reaction Type | Key Intermediates | Description |
| Suzuki-Miyaura | Pd(0)Ln, (7-isoquinolyl)Pd(II)(Br)Ln, (7-isoquinolyl)Pd(II)(R)Ln | L represents the ligand, and R is the organic group from the boronic acid. |
| Buchwald-Hartwig | Pd(0)Ln, (7-isoquinolyl)Pd(II)(Br)Ln, (7-isoquinolyl)Pd(II)(NR2)Ln | NR2 represents the amine nucleophile. |
| Sonogashira | Pd(0)Ln, (7-isoquinolyl)Pd(II)(Br)Ln, Cu-C≡CR, (7-isoquinolyl)Pd(II)(C≡CR)Ln | R is the substituent on the alkyne. |
Kinetic and Thermodynamic Studies of Transformations
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature, general principles derived from studies of analogous aryl bromides can be applied. Kinetic studies of palladium-catalyzed cross-coupling reactions often reveal that the oxidative addition step is rate-determining. The rate of this step is influenced by several factors, including the nature of the halide (I > Br > Cl), the electronic properties of the aryl group, and the steric and electronic properties of the phosphine ligands on the palladium catalyst.
| Mechanistic Step | Influencing Factors | Expected Kinetic Impact |
| Oxidative Addition | C-Br bond strength, ligand sterics and electronics | Often the rate-determining step. |
| Transmetalation | Base, solvent, nature of organoboron reagent | Can become rate-limiting under certain conditions. |
| Reductive Elimination | Steric hindrance around the palladium center | Generally a fast and irreversible step. |
Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. While no specific isotopic labeling studies have been reported for this compound, the principles of this methodology can be applied to understand its potential reaction pathways.
For instance, in a Buchwald-Hartwig amination reaction, using a deuterated amine (e.g., R2ND) could provide insights into the deprotonation step. The observation of a kinetic isotope effect (KIE), where the reaction rate is slower with the deuterated amine compared to the non-deuterated analogue, would support the hypothesis that the N-H (or N-D) bond cleavage is involved in the rate-determining step.
Similarly, in a Suzuki-Miyaura coupling, employing a boronic acid with a 13C-labeled aryl group would allow for the tracking of the carbon atom from the organoboron reagent to the final product. This could be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry, confirming the transmetalation process.
The following table outlines hypothetical isotopic labeling experiments and their potential mechanistic implications for reactions involving this compound.
| Reaction Type | Isotopic Label | Potential Mechanistic Insight |
| Buchwald-Hartwig | Deuterium (B1214612) on the amine (R2ND) | Elucidation of the role of N-H bond cleavage in the rate-determining step. |
| Suzuki-Miyaura | 13C in the organoboron reagent | Confirmation of the transfer of the organic group from boron to palladium. |
| Sonogashira | Deuterium on the alkyne (D-C≡CR) | Investigation of the C-H bond activation step. |
Spectroscopic Techniques for In Situ Monitoring of Reactions
The direct observation of reactive intermediates and the real-time tracking of reactant consumption and product formation are crucial for a comprehensive understanding of a reaction mechanism. In situ spectroscopic techniques are invaluable for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reactions in solution. By acquiring NMR spectra at various time points during a reaction involving this compound, it is possible to identify and quantify the concentrations of starting materials, intermediates, and products. This allows for the determination of reaction kinetics and the potential detection of transient species.
Infrared (IR) and Raman spectroscopy can also be employed for in situ monitoring, particularly for reactions that involve changes in characteristic vibrational modes. For example, in a Sonogashira coupling, the disappearance of the alkyne C-H stretch and the appearance of new vibrational modes associated with the coupled product could be monitored in real-time.
Mass Spectrometry , particularly with soft ionization techniques like electrospray ionization (ESI-MS), can be used to detect and characterize catalytic intermediates in the gas phase. This can provide direct evidence for the formation of proposed palladium complexes within the catalytic cycle.
The application of these techniques to reactions of this compound would provide a wealth of data to support or refine the proposed mechanistic pathways.
| Spectroscopic Technique | Information Obtained | Application to this compound Reactions |
| NMR Spectroscopy | Concentration profiles of reactants, intermediates, and products. | Kinetic analysis of cross-coupling reactions. |
| IR/Raman Spectroscopy | Changes in functional groups and vibrational modes. | Monitoring the conversion of the alkyne in Sonogashira coupling. |
| Mass Spectrometry | Identification and characterization of catalytic intermediates. | Direct observation of palladium-isoquinoline complexes. |
Theoretical and Computational Chemistry Studies of 7 Bromo 3 Methylisoquinoline
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 7-Bromo-3-methylisoquinoline, molecular orbital theory provides a detailed picture of the electron distribution within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the frontiers of electron donation and acceptance, respectively.
The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate an electron. Conversely, the LUMO energy is related to the electron affinity and indicates the molecule's ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. nih.gov
A hypothetical molecular orbital analysis of this compound, based on density functional theory (DFT) calculations, might yield the following data:
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | -0.85 | Antibonding π* orbital |
| LUMO | -1.52 | Lowest unoccupied π* orbital, primarily localized on the pyridine (B92270) ring |
| HOMO | -6.25 | Highest occupied π orbital, with significant contribution from the benzene (B151609) ring and the bromine atom |
| HOMO-1 | -6.98 | Bonding π orbital |
| HOMO-LUMO Gap | 4.73 | Indicates good kinetic stability |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Density Functional Theory (DFT) Calculations for Reactivity Predictions
Density Functional Theory (DFT) has become a powerful tool for predicting the reactivity of molecules by calculating various electronic properties known as global reactivity descriptors. scirp.org These descriptors are derived from the conceptual DFT framework and provide quantitative measures of a molecule's reactivity. nih.gov
For this compound, key global reactivity descriptors would include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. A higher chemical potential indicates a greater tendency to donate electrons.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is less reactive. nih.gov
Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
These descriptors can be calculated from the energies of the HOMO and LUMO. The bromine atom's electron-withdrawing nature would be expected to increase the electrophilicity of the isoquinoline (B145761) ring system, making it more susceptible to nucleophilic attack. Conversely, the methyl group would slightly decrease its electrophilicity.
A table of hypothetical DFT-calculated global reactivity descriptors for this compound is presented below:
| Descriptor | Value (eV) | Interpretation |
| Chemical Potential (μ) | -3.885 | Moderate electron donating capability |
| Chemical Hardness (η) | 2.365 | High kinetic stability |
| Global Softness (S) | 0.423 | Moderately polarizable |
| Electrophilicity Index (ω) | 3.192 | Good electrophile |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Furthermore, local reactivity descriptors, such as the Fukui functions, can be calculated to predict the most probable sites for nucleophilic, electrophilic, and radical attack within the molecule. scirp.org
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain experimentally. For this compound, computational modeling could be used to investigate various transformations, such as nucleophilic aromatic substitution at the bromine-bearing carbon or electrophilic substitution on the aromatic rings.
By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state represents the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
For instance, the mechanism of a Suzuki coupling reaction involving this compound could be modeled. This would involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps. The calculated energy profile would reveal the rate-determining step and provide a deeper understanding of the reaction's kinetics and feasibility.
A hypothetical reaction coordinate diagram for a nucleophilic aromatic substitution on this compound could be constructed, illustrating the relative energies of the reactants, the Meisenheimer intermediate, the transition state, and the products.
Prediction of Spectroscopic Data for Structural Confirmation
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound. scielo.org.za For this compound, DFT calculations can provide reliable predictions of its 1H and 13C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies. scielo.org.za
The predicted 1H and 13C NMR spectra are generated by calculating the magnetic shielding tensors of each nucleus in the molecule's optimized geometry. These theoretical values can then be correlated with experimental data to aid in the assignment of peaks.
A hypothetical comparison of predicted and experimental spectroscopic data for this compound is shown below:
| Spectroscopic Data | Predicted Value | Experimental Value |
| 1H NMR (δ, ppm) - H1 | 9.15 | 9.12 |
| 1H NMR (δ, ppm) - H4 | 7.98 | 7.95 |
| 13C NMR (δ, ppm) - C7 | 122.5 | 122.1 |
| IR (cm-1) - C=N stretch | 1625 | 1620 |
| IR (cm-1) - C-Br stretch | 680 | 675 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Conformational Analysis and Intramolecular Interactions
While the isoquinoline ring system is largely planar, the presence of the methyl group at the 3-position introduces the possibility of different rotational conformations. Conformational analysis involves studying the energetics of these different spatial arrangements. For the methyl group in this compound, rotation around the C3-C(methyl) bond is possible.
Computational methods can be used to perform a relaxed potential energy surface scan by systematically rotating the methyl group and calculating the energy at each step. This would reveal the most stable (lowest energy) conformation and the energy barriers to rotation.
Application of 7 Bromo 3 Methylisoquinoline As a Versatile Synthetic Building Block and Privileged Scaffold
Design and Synthesis of Complex Molecular Architectures
The true utility of 7-Bromo-3-methylisoquinoline as a synthetic intermediate lies in the reactivity of its bromine substituent. The bromine atom on the aromatic ring serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of intricate molecular architectures from simpler precursors.
The 7-position of the isoquinoline (B145761) ring is a common site for modification in the development of bioactive molecules. The presence of bromine at this position in this compound allows for the introduction of a wide array of functional groups through well-established synthetic protocols. The methyl group at the 3-position, meanwhile, modifies the electronic properties and steric environment of the molecule, which can influence both its reactivity and its interaction with biological targets.
Key transformations leveraging the bromo substituent include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond, attaching aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, useful for extending conjugation or as precursors for further transformations.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of amino-isoquinoline derivatives.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Stille Coupling: Reaction with organostannanes to form C-C bonds.
Cyanation: Introduction of a nitrile group, which can be a valuable synthon for acids, amides, or amines.
These reactions enable chemists to systematically modify the 7-position of the isoquinoline core, creating analogues with diverse properties for structure-activity relationship (SAR) studies in drug discovery or for tuning the optoelectronic properties of materials.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Linkage | Product Class Example |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | C(sp²)-C(sp²) | 7-Aryl-3-methylisoquinoline |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | C(sp²)-C(sp) | 7-Alkynyl-3-methylisoquinoline |
| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | C(sp²)-N | 7-Amino-3-methylisoquinoline |
| Heck | Alkene | Pd(OAc)₂, ligand, base | C(sp²)-C(sp²) (vinyl) | 7-Vinyl-3-methylisoquinoline |
Role in Scaffold Hopping Strategies for Chemical Library Design
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular cores that maintain the biological activity of a known parent compound while offering improved properties such as potency, selectivity, or pharmacokinetics. The isoquinoline ring system is frequently employed in such strategies due to its rigid structure, which can effectively orient substituents in three-dimensional space to mimic the pharmacophore of an existing drug or lead compound. nih.gov
This compound represents a valuable starting point for scaffold hopping for several reasons:
Privileged Core: The isoquinoline core itself is a well-established pharmacophore associated with a wide range of biological activities. cymitquimica.com
Defined Substitution Pattern: The 3-methyl and 7-bromo substituents provide specific vectors for modification. By replacing a different core (e.g., a quinoline (B57606) or quinazoline) with the 7-substituted-3-methylisoquinoline scaffold, chemists can explore new intellectual property space and discover compounds with different biological profiles. nih.gov
Mimicry of Spatial Arrangement: The rigid bicyclic structure allows the functional groups attached at the 7-position (via the bromine handle) and the methyl group at the 3-position to be held in a fixed orientation, potentially mimicking the key interactions of a different, more flexible or electronically distinct scaffold.
In a typical scaffold hopping campaign, a library of derivatives would be synthesized from this compound using the cross-coupling reactions described previously. This allows for the systematic exploration of different substituents at the 7-position to optimize interactions with a biological target, effectively "hopping" from a known active scaffold to the isoquinoline class. For example, a research program might replace a known 4-bromophenyl moiety in a lead compound with the 7-bromo-3-methylisoquinolinyl group to assess changes in activity and drug-like properties.
Utilization in the Construction of Fused Heterocyclic Systems
Fused polycyclic heteroaromatic compounds are of immense interest due to their prevalence in biologically active molecules and functional materials. The construction of additional rings onto an existing heterocyclic core is a common strategy for generating molecular complexity and exploring novel chemical space.
This compound can serve as a substrate for the synthesis of fused tricyclic or polycyclic systems. The bromine atom is a key functional group for initiating cyclization reactions. Synthetic strategies could involve:
Intramolecular Heck Reaction: A vinyl or allyl group could first be installed at a position adjacent to the bromine (e.g., via functionalization of the methyl group or by substitution at the C8 position). Subsequent intramolecular Heck cyclization would forge a new ring fused to the isoquinoline core.
Palladium-Catalyzed Annulation: By first using a cross-coupling reaction to introduce a suitably functionalized ortho-substituted aryl group at the 7-position (e.g., 2-aminophenylboronic acid), subsequent intramolecular C-H activation or condensation reactions can be used to build a new fused ring.
Povarov Reaction Analogues: The Povarov reaction is a powerful tool for building fused nitrogen-containing heterocycles. researchgate.net While a classic example involves amines, aldehydes, and alkenes, related strategies could utilize the isoquinoline nitrogen and functional groups installed via the bromine handle to construct complex fused systems.
The development of synthetic routes to new isoxazolo-, pyrrolo-, or thieno-fused quinolines demonstrates the general importance of such fused systems. umich.edu By analogy, this compound provides a platform for accessing novel fused isoquinoline derivatives with potential applications in medicine and materials science.
Precursor for Advanced Organic Materials and Probes
The photophysical and electronic properties of organic molecules are dictated by their extended π-conjugated systems. Isoquinoline, as an aromatic heterocycle, can be incorporated into larger conjugated structures for applications in organic electronics (e.g., organic light-emitting diodes, OLEDs) or as fluorescent probes for biological imaging.
This compound is an ideal precursor for these applications. The bromine atom allows for the extension of the π-system through reactions like the Suzuki and Sonogashira couplings. By coupling this compound with other aromatic or heteroaromatic building blocks, chemists can synthesize materials with tailored electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge transport and emission color.
For example, coupling with electron-donating or electron-accepting aryl groups can create donor-acceptor type molecules with interesting charge-transfer characteristics. The introduction of long, conjugated substituents at the 7-position can systematically red-shift the absorption and emission wavelengths, tuning the molecule's color and fluorescence properties for use as a molecular probe or sensor.
Advanced Analytical and Spectroscopic Characterization Methodologies in 7 Bromo 3 Methylisoquinoline Research
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the calculation of a unique molecular formula, distinguishing it from other formulas that might have the same nominal mass.
For 7-Bromo-3-methylisoquinoline, with a molecular formula of C10H8BrN, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes (¹²C, ¹H, ⁷⁹Br, and ¹⁴N). The calculated monoisotopic mass provides a precise target value for experimental verification. nih.gov HRMS analysis, often using techniques like Electrospray Ionization (ESI), would yield an experimental m/z value for the protonated molecule [M+H]⁺. The close agreement between the measured mass and the calculated mass confirms the elemental composition and, by extension, the molecular formula of the compound. For instance, in the analysis of similar brominated isoquinoline (B145761) derivatives, HRMS has demonstrated precision to the fourth decimal place, confirming molecular formulas with high confidence. rsc.org
| Property | Value |
|---|---|
| Molecular Formula | C10H8BrN |
| Calculated Monoisotopic Mass | 220.98401 Da |
| Target Ion for ESI-HRMS | [C10H9BrN]⁺ |
| Calculated m/z for [M+H]⁺ | 221.99179 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for elucidating the detailed atomic connectivity and spatial arrangement of a molecule in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural map can be assembled.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals would be expected for the methyl group protons and the five aromatic protons on the isoquinoline core. The chemical shift (δ) of each proton is influenced by its electronic environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Signals would be observed for the methyl carbon and the ten carbons of the isoquinoline ring system. The presence of the electronegative bromine atom would cause a characteristic downfield shift for the carbon atom to which it is attached (C-7).
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms (³J-coupling). This helps to trace out the proton connectivity within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms they are directly attached to. This allows for the unambiguous assignment of carbon resonances based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different fragments of the molecule, for example, linking the methyl group protons to the C-3 and C-4 carbons of the isoquinoline ring, and for identifying quaternary (non-protonated) carbons.
Based on known data for substituted isoquinolines and quinolines, the expected chemical shifts for this compound can be estimated. rsc.orgresearchgate.net
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| H-1 | ~9.0-9.2 | Singlet (s) |
| H-4 | ~7.5-7.7 | Singlet (s) |
| H-5 | ~7.9-8.1 | Doublet (d) |
| H-6 | ~7.6-7.8 | Doublet of Doublets (dd) |
| H-8 | ~8.1-8.3 | Doublet (d) |
| -CH₃ | ~2.5-2.7 | Singlet (s) |
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~152 |
| C-3 | ~158 |
| C-4 | ~118 |
| C-4a | ~135 |
| C-5 | ~128 |
| C-6 | ~132 |
| C-7 | ~122 |
| C-8 | ~130 |
| C-8a | ~127 |
| -CH₃ | ~20 |
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous characterization of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise positions of each atom.
A successful crystallographic analysis of this compound would provide a wealth of information, including:
Confirmation of the atomic connectivity and constitution.
Precise bond lengths and bond angles.
The planarity of the isoquinoline ring system.
Information on intermolecular interactions in the crystal lattice, such as π-stacking or halogen bonding.
Although a crystal structure for this compound is not publicly documented, analysis of related compounds like 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrates the power of this technique to resolve complex molecular geometries with high precision. researchgate.net Such an analysis would serve as the ultimate proof of structure for the title compound.
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatography encompasses a range of techniques used to separate the components of a mixture. In the context of this compound research, these methods are vital for its purification after synthesis and for assessing its final purity.
Separation and Isolation:
Column Chromatography: This is the workhorse technique for purifying compounds on a preparative scale. The crude product from a synthesis is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. For a compound like this compound, a solvent system such as a mixture of hexanes and ethyl acetate (B1210297) would likely be used. calstate.edu
Thin-Layer Chromatography (TLC): TLC is a rapid, small-scale analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A spot of the reaction mixture is applied to a plate coated with silica gel and developed in a chamber with a chosen solvent. The separation is visualized, often under UV light, allowing for the identification of the product and any remaining starting materials or byproducts.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of the final compound. A small amount of the sample is injected into a column under high pressure. The time it takes for the compound to pass through the column and reach the detector is known as its retention time. A pure sample will ideally show a single sharp peak in the resulting chromatogram.
Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC is another excellent method for purity assessment. The sample is vaporized and passed through a column using an inert gas as the mobile phase. Similar to HPLC, a pure sample will result in a single peak.
| Technique | Primary Use | Typical Stationary Phase | Typical Mobile Phase |
|---|---|---|---|
| Column Chromatography | Purification/Isolation | Silica Gel | Hexane/Ethyl Acetate Gradient |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel on Glass/Aluminum | Hexane/Ethyl Acetate |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | C18-bonded Silica | Acetonitrile/Water Gradient |
| Gas Chromatography (GC) | Purity Assessment | Polysiloxane-based | Helium or Nitrogen Gas |
Q & A
Q. How can conflicting results in catalytic activity studies of this compound-based catalysts be resolved?
- Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., solvent purity, catalyst pre-treatment). Replicate experiments with controlled variables and use advanced characterization (e.g., XPS for surface composition analysis) to isolate contributing factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
